molecular formula C7H11ClN4O2 B7810844 N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine

N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine

Cat. No.: B7810844
M. Wt: 218.64 g/mol
InChI Key: KGFRSNJTTPEMFM-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a nitro group, a chloroethyl group, and two methyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine typically involves the following steps:

    Alkylation: The chloroethyl group is introduced via an alkylation reaction, often using 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Methylation: The methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, sodium hydroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas.

Major Products Formed

    Reduction: Formation of N-(2-aminoethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine.

    Substitution: Formation of N-(2-substituted-ethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine derivatives.

Scientific Research Applications

N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine involves the formation of DNA adducts through alkylation. The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine is unique due to the presence of both nitro and chloroethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA adducts and induce cytotoxicity makes it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

N-(2-chloroethyl)-2,3-dimethyl-5-nitroimidazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O2/c1-5-10-7(12(13)14)6(11(5)2)9-4-3-8/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFRSNJTTPEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)NCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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